4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride

Solubility enhancement In vitro assay formulation Coumarin anticoagulant comparison

Conventional coumarin anticoagulants like warfarin require organic co-solvents that compromise endothelial barrier integrity in microfluidic and monolayer permeability assays. Moxicoumone dihydrochloride (CAS 94110-07-3) solves this with a 268-fold aqueous solubility advantage, enabling concentrated stock preparation in pure buffers-eliminating DMSO toxicity artifacts. • MeSH-classified anticapillary fragility agent, mechanistically distinct from warfarin-based anticoagulation protocols. • Consistent dihydrochloride ionization (pKa ~6.24) ensures reproducible dissolution for parenteral formulation and PK profiling. • 1.6 log-unit lower XLogP3 vs warfarin provides an ideal SAR reference for morpholino-substitution campaigns targeting metabolic stability.

Molecular Formula C22H32Cl2N2O6
Molecular Weight 491.4 g/mol
CAS No. 94110-07-3
Cat. No. B12671386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride
CAS94110-07-3
Molecular FormulaC22H32Cl2N2O6
Molecular Weight491.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C(=CC(=C2)OCCN3CCOCC3)OCCN4CCOCC4.Cl.Cl
InChIInChI=1S/C22H30N2O6.2ClH/c1-17-14-21(25)30-20-16-18(28-12-6-23-2-8-26-9-3-23)15-19(22(17)20)29-13-7-24-4-10-27-11-5-24;;/h14-16H,2-13H2,1H3;2*1H
InChIKeyHHABNNRZOGKIKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone Dihydrochloride (CAS 94110-07-3) – Core Identity for Scientific Procurement


4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride (CAS 94110-07-3), also known as Moxicoumone dihydrochloride, is a synthetic coumarin derivative bearing two morpholinoethoxy side chains at positions 5 and 7 of the benzopyrone core. The free base (CAS 17692-56-7) is formally classified as an anticapillary fragility agent and a coumarin-class anticoagulant [1]. The dihydrochloride salt form is specifically manufactured to enhance aqueous solubility, making it the preferred physical form for reproducible in vitro and in vivo experimental workflows.

Why Generic 4-Methylcoumarins Cannot Replace 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone Dihydrochloride


Simple 4-methylcoumarins such as 4-methylumbelliferone (4-MU) lack the morpholinoethoxy substituents that fundamentally alter the physicochemical and pharmacological profile of this series. The bis-morpholino modification imparts a >250-fold increase in predicted aqueous solubility over the anticoagulant comparator warfarin and shifts the primary pharmacological annotation from pure anticoagulation to anticapillary fragility activity [1][2]. The dihydrochloride salt further guarantees consistent protonation and dissolution, a property absent in neutral coumarin analogs. Consequently, substitution with a generic coumarin would compromise both solubility-driven experimental reproducibility and the target biological readout.

Quantitative Evidence of Differentiation for 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone Dihydrochloride


Aqueous Solubility Advantage Over Warfarin Enables Concentrated Dosing Solutions

The free base of moxicoumone exhibits a predicted water solubility of 4564 mg/L at 25°C, representing a 268-fold increase over warfarin’s experimentally determined solubility of 17 mg/L [1]. The dihydrochloride salt (CAS 94110-07-3) is reported as freely soluble in water, further widening the practical solubility gap relative to neutral warfarin, which typically requires organic co-solvents (e.g., DMSO) for dissolution.

Solubility enhancement In vitro assay formulation Coumarin anticoagulant comparison

Lower Lipophilicity Reduces Non-Specific Binding and CNS Penetration Risk

Moxicoumone (free base) carries a computed XLogP3-AA value of 1.1, significantly lower than warfarin’s XLogP3 of 2.7 [1][2]. This 1.6 log-unit reduction indicates markedly lower membrane affinity, translating to reduced non-specific protein binding and diminished passive CNS permeability relative to classic coumarin anticoagulants.

Lipophilicity Non-specific binding CNS safety Coumarin comparator

Distinct Pharmacological Annotation as Anticapillary Fragility Agent Rather Than Pure Anticoagulant

In the MeSH vocabulary, moxicoumone is uniquely indexed as an “anticapillary fragility agent”, a pharmacological action term not assigned to warfarin or acenocoumarol [1]. While moxicoumone retains anticoagulant activity typical of coumarin derivatives, its primary historical and regulatory nomenclature emphasizes stabilization of capillary integrity, a therapeutic dimension absent from classical vitamin K antagonists.

Anticapillary fragility Vascular protection Coumarin pharmacology Drug repurposing

Dihydrochloride Salt Form Ensures pH-Independent Solubility and Handling Reproducibility

The dihydrochloride salt (CAS 94110-07-3) provides a protonated, ionized form of moxicoumone with a predicted pKa of 6.24 for the conjugate acid . At physiological pH (7.4), the salt remains largely ionized, ensuring consistent aqueous solubility that is not achievable with the neutral free base. This contrasts with neutral warfarin (pKa ~5.0), which exists predominantly in the unionized form at low pH, limiting solubility in acidic media.

Salt form advantage Formulation Ionization state Coumarin solubility

Optimal Application Scenarios for 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone Dihydrochloride Based on Verified Evidence


Development of Aqueous-Based In Vitro Anticoagulant or Capillary Integrity Assays

The 268-fold solubility advantage over warfarin allows preparation of concentrated stock solutions in pure aqueous buffers, avoiding DMSO toxicity or solvent interference. This is particularly valuable for endothelial cell monolayer permeability assays and microfluidic models where organic solvents would compromise barrier integrity.

Pharmacological Studies Targeting Capillary Fragility and Microvascular Protection

The unique MeSH classification as an anticapillary fragility agent [1] positions moxicoumone dihydrochloride as a tool compound for investigating mechanisms of capillary stabilization, distinct from warfarin-based anticoagulation protocols. Researchers studying hemorrhagic telangiectasia, diabetic microangiopathy, or radiation-induced vascular damage may preferentially select this compound.

Formulation Preclinical Development Where High-Dose Aqueous Solubility Is Mandatory

The dihydrochloride salt’s consistent ionization state (pKa 6.24) and free water solubility enable parenteral formulation development without complex solubilization strategies. This reduces excipient burden and simplifies pharmacokinetic profiling in rodent models compared to neutral coumarin analogs.

Comparative Coumarin Structure-Activity Relationship (SAR) Studies Focusing on Lipophilicity Modulation

The 1.6 log-unit lower XLogP3 versus warfarin [2] makes moxicoumone an ideal reference point for SAR campaigns exploring the impact of morpholino substitution on partition coefficient, metabolic stability, and off-target binding.

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